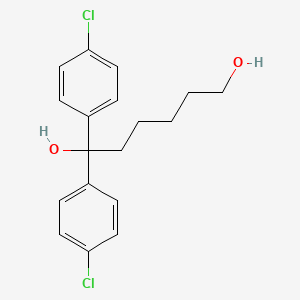
1,1-Bis(4-chlorophenyl)hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-chlorophenyl)hexane-1,6-diol is an organic compound with the molecular formula C18H20Cl2O2 It is characterized by the presence of two 4-chlorophenyl groups attached to a hexane-1,6-diol backbone
Preparation Methods
The synthesis of 1,1-Bis(4-chlorophenyl)hexane-1,6-diol typically involves the reaction of 4-chlorobenzaldehyde with hexane-1,6-diol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1-Bis(4-chlorophenyl)hexane-1,6-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)hexane-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)hexane-1,6-diol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
1,1-Bis(4-chlorophenyl)hexane-1,6-diol can be compared with similar compounds such as:
1,1-Bis(4-hydroxyphenyl)cyclohexane: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1,1-Bis(4-methylphenyl)hexane-1,6-diol: The presence of methyl groups instead of chlorine atoms results in different reactivity and applications. The uniqueness of this compound lies in its specific combination of chlorophenyl groups and hexane-1,6-diol backbone, which imparts unique chemical and physical properties.
Properties
CAS No. |
500198-97-0 |
|---|---|
Molecular Formula |
C18H20Cl2O2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)hexane-1,6-diol |
InChI |
InChI=1S/C18H20Cl2O2/c19-16-8-4-14(5-9-16)18(22,12-2-1-3-13-21)15-6-10-17(20)11-7-15/h4-11,21-22H,1-3,12-13H2 |
InChI Key |
AMJYUTFRHVHCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCCO)(C2=CC=C(C=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















